rac Terpinen-4-ol-d7 rac Terpinen-4-ol-d7
Brand Name: Vulcanchem
CAS No.: 1189483-12-2
VCID: VC0026183
InChI: InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D
SMILES: CC1=CCC(CC1)(C(C)C)O
Molecular Formula: C10H18O
Molecular Weight: 161.296

rac Terpinen-4-ol-d7

CAS No.: 1189483-12-2

Cat. No.: VC0026183

Molecular Formula: C10H18O

Molecular Weight: 161.296

* For research use only. Not for human or veterinary use.

rac Terpinen-4-ol-d7 - 1189483-12-2

CAS No. 1189483-12-2
Molecular Formula C10H18O
Molecular Weight 161.296
IUPAC Name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D
Standard InChI Key WRYLYDPHFGVWKC-UNAVHCQLSA-N
SMILES CC1=CCC(CC1)(C(C)C)O

Chemical Structure and Identification

rac Terpinen-4-ol-d7 is formally identified as 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol, bearing the Chemical Abstracts Service (CAS) registry number 1189483-12-2 . The compound features a cyclohexene ring with a methyl group at the 4-position and a hydroxyl group at position 1. Its distinguishing characteristic is the heptadeuteriopropan-2-yl substituent, where all seven hydrogen atoms in the isopropyl group have been replaced with deuterium atoms. This strategic deuteration provides a stable isotope-labeled variant that maintains similar chemical reactivity to non-deuterated terpinen-4-ol while offering distinct mass spectrometric properties.

The molecular composition of rac Terpinen-4-ol-d7 includes 10 hydrogen atoms, 11 deuterium atoms, and 7 oxygen atoms according to product specifications . The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of its optical isomers, which is consistent with the naturally occurring parent compound.

Comparison with Non-Deuterated Terpinen-4-ol

To understand rac Terpinen-4-ol-d7, it is valuable to compare it with its non-deuterated counterpart. The parent compound, rac-Terpinen-4-ol (CAS: 562-74-3), is also known by numerous synonyms including 4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol, p-Menth-1-en-4-ol, and 1-Terpinen-4-ol . While the deuterated version contains 10 hydrogen and 11 deuterium atoms, the non-deuterated version features 18 hydrogen atoms in its molecular structure .

Table 1: Structural Comparison between Deuterated and Non-Deuterated Forms

Propertyrac Terpinen-4-ol-d7rac-Terpinen-4-ol
CAS Number1189483-12-2562-74-3
Chemical Composition10H, 11D, 7O18H, 0D, O
IUPAC Name1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol
Molecular WeightApprox. 163 g/mol154.25 g/mol
Isotopic Labeling7 deuterium atoms on isopropyl groupNone

Physical and Chemical Properties

  • Increased molecular weight due to the replacement of hydrogen (atomic weight ≈ 1.008) with deuterium (atomic weight ≈ 2.014)

  • Slight differences in boiling point and melting point (deuterated compounds typically have higher boiling points)

  • Modified infrared spectroscopic profile due to the shifted vibrational frequencies of C-D bonds compared to C-H bonds

  • Distinct mass spectrometric fragmentation pattern, making it valuable for analytical applications

The chemical reactivity generally remains similar to the non-deuterated compound, though certain reactions involving the deuterated positions may exhibit kinetic isotope effects, potentially resulting in slower reaction rates when the deuterated bonds are involved in the rate-determining step.

Biological and Therapeutic Applications

Antioxidant Properties

Product information for rac Terpinen-4-ol-d7 indicates that it demonstrates antioxidant effects . While specific mechanisms of the deuterated compound's antioxidant activity are not detailed in the available literature, research on the parent compound suggests possible pathways. The antioxidant activity is supported by research cited in reference to the compound, including studies by Daood et al. (1996) and Zainol et al. (2003) .

Antiseptic Activities

rac Terpinen-4-ol-d7 is also described as having antiseptic properties . The non-deuterated terpinen-4-ol is well-established as the principal bioactive component of tea tree oil, demonstrating potent bactericidal activity against organisms such as Staphylococcus aureus and antifungal properties against Candida albicans . It is reasonable to infer that the deuterated version maintains similar antimicrobial activity, as deuteration typically preserves the biological activity profile while altering pharmacokinetic properties.

Cancer TypeEffectConcentration RangeCombined Therapy Results
ColorectalGrowth inhibition0.005-0.1%83% with oxaliplatin, 91% with fluorouracil
PancreaticGrowth inhibition0.005-0.1%Enhanced efficacy with standard chemotherapy
GastricGrowth inhibition0.005-0.1%Enhanced efficacy with standard chemotherapy
ProstateGrowth inhibition0.005-0.1%Enhanced efficacy with standard chemotherapy
KRAS-mutated colorectalGrowth inhibition0.005-0.1%80-90% with cetuximab (1 μM)

Research Applications

Analytical Chemistry and Mass Spectrometry

One of the primary applications of deuterated compounds like rac Terpinen-4-ol-d7 is in analytical chemistry, particularly as internal standards for quantitative analysis using mass spectrometry. The deuterium labeling provides a mass shift that allows the compound to be distinguished from its non-deuterated counterpart while maintaining nearly identical chromatographic behavior. This makes it invaluable for:

  • Quantitative determination of terpinen-4-ol in complex matrices

  • Method development and validation for terpinen-4-ol analysis

  • Quality control procedures for products containing terpinen-4-ol

Metabolic and Pharmacokinetic Studies

Deuterated compounds are extensively used in metabolic and pharmacokinetic studies to track the fate of molecules in biological systems. The strategic deuteration of the isopropyl group in rac Terpinen-4-ol-d7 would allow researchers to:

  • Differentiate between exogenous and endogenous terpinen-4-ol

  • Identify metabolic pathways involving the isopropyl group

  • Study the absorption, distribution, metabolism, and excretion (ADME) properties of terpinen-4-ol

  • Investigate potential drug-drug interactions involving terpinen-4-ol

Reaction Mechanism Studies

Deuterium-labeled compounds provide valuable tools for elucidating reaction mechanisms. The isotope effect (difference in reaction rate between deuterated and non-deuterated compounds) can reveal whether a particular bond is broken during the rate-determining step of a reaction. For rac Terpinen-4-ol-d7, the deuteration of the isopropyl group makes it suitable for studying reactions involving this portion of the molecule.

CompoundQuantityPrice (€)Reference
rac Terpinen-4-ol-d725mg2,353.00TR-T117502
rac-Terpinen-4-ol50g265.003D-FT27574
rac-Terpinen-4-ol100g396.003D-FT27574
rac-Terpinen-4-ol250g532.003D-FT27574
rac-Terpinen-4-ol500g705.003D-FT27574
rac-Terpinen-4-ol1kg1,008.003D-FT27574

This substantial price difference highlights the specialized nature of deuterated compounds and restricts the use of rac Terpinen-4-ol-d7 primarily to high-value analytical and research applications where the benefits of isotopic labeling justify the increased cost.

Future Research Directions

Based on the current understanding of rac Terpinen-4-ol-d7 and related compounds, several promising research directions emerge:

  • Development of more cost-effective synthesis methods to make deuterated terpinen-4-ol more accessible for research applications

  • Detailed investigation of the pharmacokinetics and metabolism of terpinen-4-ol using the deuterated analog

  • Exploration of the anticancer mechanisms of terpinen-4-ol using deuterium labeling to track molecular transformations

  • Investigation of combination therapies leveraging the synergistic effects of terpinen-4-ol with established chemotherapeutic agents

  • Potential development of deuterated terpinen-4-ol as a therapeutic agent with improved pharmacokinetic properties

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